N-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide
Description
N-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrazole ring, and an acetamido group
Properties
IUPAC Name |
N-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-12(26)22-19-16(14-7-4-3-5-8-14)23-20(28-19)24-18(27)17-15(11-21-25(17)2)13-9-6-10-13/h3-5,7-8,11,13H,6,9-10H2,1-2H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQDXBJESYNRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)NC(=O)C2=C(C=NN2C)C3CCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, followed by the introduction of the acetamido group. The pyrazole ring is then synthesized separately and coupled with the thiazole derivative under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings, leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium on carbon (Pd/C) or bases such as sodium hydride (NaH).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, N-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide may be studied for its potential biological activity. It could act as an enzyme inhibitor or a ligand for specific receptors, making it valuable in drug discovery and development.
Medicine: Medically, this compound might be investigated for its therapeutic potential. Its structure suggests it could interact with various biological targets, potentially leading to the development of new pharmaceuticals for treating diseases.
Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
- N-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxamide
- N-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxylate
- N-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)-4-cyclobutyl-2-methylpyrazole-3-carboxylamide
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
